molecular formula C14H30O3 B14747127 1-(2-Hydroxyethoxy)dodecan-2-OL CAS No. 2984-31-8

1-(2-Hydroxyethoxy)dodecan-2-OL

Cat. No.: B14747127
CAS No.: 2984-31-8
M. Wt: 246.39 g/mol
InChI Key: POMNGZNNWSTTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethoxy)dodecan-2-ol (CAS 2984-31-8) is a diol compound with the molecular formula C14H30O3 and a molecular weight of 246.386 g/mol . This chemical serves as a crucial synthetic intermediate in the development of specialized chemical sensors. It is specifically used in the multi-step synthesis of novel acridono-crown ether ligands, which are neutral ionophores incorporated into polyvinyl chloride (PVC)-based membranes to create potentiometric ion-selective electrodes . These sensors are engineered for the selective detection and quantitative analysis of lead(II) ions (Pb²⁺) in aqueous solutions, addressing significant needs in environmental monitoring and water quality assessment . The documented synthetic pathway involves the reaction of 1,2-epoxydodecane with ethylene glycol, followed by purification via column chromatography . The compound is a white solid with a melting point of 48°C, and its structure has been confirmed by techniques including 1H-NMR and mass spectrometry . This product is intended for research and laboratory use only by qualified professionals. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

2984-31-8

Molecular Formula

C14H30O3

Molecular Weight

246.39 g/mol

IUPAC Name

1-(2-hydroxyethoxy)dodecan-2-ol

InChI

InChI=1S/C14H30O3/c1-2-3-4-5-6-7-8-9-10-14(16)13-17-12-11-15/h14-16H,2-13H2,1H3

InChI Key

POMNGZNNWSTTIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(COCCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethoxy)dodecan-2-OL typically involves the reaction of dodecanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the ether linkage .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of ethylene oxide to dodecanol in a reactor, with temperature and pressure carefully controlled to optimize yield and purity. The product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethoxy)dodecan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Hydroxyethoxy)dodecan-2-OL has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethoxy)dodecan-2-OL is primarily attributed to its amphiphilic structure, which allows it to interact with both hydrophilic and hydrophobic environments. This property makes it an effective surfactant, reducing surface tension and stabilizing emulsions. The hydroxyl group can form hydrogen bonds, enhancing its solubility in water and other polar solvents .

Comparison with Similar Compounds

Dodecan-1-ol (CAS 112-53-8)

Structural Differences :

  • Dodecan-1-ol is a straight-chain primary alcohol with a hydroxyl group at the terminal carbon.
  • Lacks the hydroxyethoxy substituent present in 1-(2-Hydroxyethoxy)dodecan-2-OL.

Physicochemical Properties :

  • Molecular Formula : C₁₂H₂₆O.
  • Boiling Point : ~259°C .
  • Solubility : Insoluble in water; highly hydrophobic.

Hazard Profile :

  • Classified under GHS07 (irritant) and GHS09 (aquatic toxicity) due to its environmental persistence .
  • Higher environmental risk compared to this compound due to lower biodegradability.

2-Octyl-1-dodecanol (CAS 5333-42-6)

Structural Differences :

  • Branched alcohol with an octyl group at the second carbon of a dodecanol chain.
  • No ether or hydroxy groups in the substituent.

Physicochemical Properties :

  • Molecular Formula : C₂₀H₄₂O.
  • Molecular Weight : 298.6 g/mol .
  • Solubility : Low water solubility; lipophilic.

Hazard Profile :

  • Not classified under CLP regulations, indicating lower acute toxicity compared to dodecan-1-ol .

2-(2-Methoxyethoxy)ethanol (CAS 111-77-3)

Structural Differences :

  • Shorter chain (diethylene glycol monomethyl ether) with a terminal methoxy group.
  • Lacks the long alkyl chain of this compound.

Physicochemical Properties :

  • Molecular Formula : C₅H₁₂O₃.
  • Boiling Point : ~194°C .
  • Solubility : Miscible with water.

Hazard Profile :

  • Classified under GHS08 (health hazard) due to reproductive toxicity .

1-[(2-Hydroxyethoxy)Methyl]adenine (CAS 31383-66-1)

Structural Differences :

  • Adenine nucleoside derivative with a hydroxyethoxymethyl group.
  • Functionally distinct from aliphatic alcohols but shares the hydroxyethoxy motif.

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Hazard Classification Key Applications
This compound Not Provided C₁₄H₃₀O₃ ~258.4 (estimated) Not Available Ionophore synthesis
Dodecan-1-ol 112-53-8 C₁₂H₂₆O 186.33 GHS07, GHS09 Surfactants, cosmetics
2-Octyl-1-dodecanol 5333-42-6 C₂₀H₄₂O 298.6 Not Classified Cosmetic emollients
2-(2-Methoxyethoxy)ethanol 111-77-3 C₅H₁₂O₃ 120.15 GHS08 Industrial solvent
1-[(2-Hydroxyethoxy)Methyl]adenine 31383-66-1 C₈H₁₁N₅O₂ 209.21 Not Available Pharmaceutical research

Key Research Findings

  • Ionophore Utility: this compound’s hydroxyethoxy group enhances ion-binding selectivity in crown ethers, critical for lead detection .
  • Safety Trends: Branched alcohols like 2-octyl-1-dodecanol exhibit lower toxicity than linear analogs (e.g., dodecan-1-ol), likely due to reduced bioavailability .
  • Environmental Impact: Ethoxylated compounds (e.g., 2-(2-methoxyethoxy)ethanol) pose higher health risks but may degrade faster than persistent alkanols .

Notes on Contradictions and Limitations

  • Hazard Classification Variability: Dodecan-1-ol’s GHS09 classification contrasts with 2-octyl-1-dodecanol’s unclassified status, highlighting the impact of branching on environmental toxicity .
  • Data Gaps: Limited physicochemical data for this compound necessitate further studies on its biodegradability and toxicity.

Q & A

Q. What are the recommended methods for synthesizing 1-(2-Hydroxyethoxy)dodecan-2-OL, and what critical parameters must be controlled during the reaction?

Methodological Answer: Synthesis typically involves ethoxylation of dodecan-2-ol using ethylene oxide under controlled alkaline conditions (e.g., KOH or NaOH catalysis). Critical parameters include:

  • Temperature control : Maintain 120–150°C to prevent side reactions like polymerization of ethylene oxide .
  • Molar ratio optimization : Ensure stoichiometric excess of ethylene oxide for complete ethoxylation, monitored via gas chromatography (GC).
  • Catalyst purity : Use anhydrous conditions to avoid hydrolysis of the catalyst, which reduces reaction efficiency .
    Post-synthesis, purification via vacuum distillation or column chromatography is recommended to isolate the diol from unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for hydroxyl proton signals (δ 1.5–2.5 ppm, broad) and ethoxy methylene protons (δ 3.5–3.7 ppm). The dodecyl chain appears as a multiplet at δ 1.2–1.4 ppm .
    • ¹³C NMR : Confirm ethoxy carbons (δ 60–70 ppm) and hydroxyl-bearing carbons (δ 70–75 ppm) .
  • FT-IR : Hydroxyl stretching (3200–3600 cm⁻¹) and C-O-C ether vibrations (1100–1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (expected m/z ~260–280 for [M+H]⁺) and fragmentation patterns consistent with ethoxylated alcohols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data for this compound across solvent systems?

Methodological Answer: Discrepancies often arise from variations in solvent purity, temperature, and measurement techniques. To ensure reproducibility:

  • Standardize solvent batches : Use HPLC-grade solvents and report water content (e.g., Karl Fischer titration) .
  • Temperature-controlled studies : Conduct solubility tests at 25°C ± 0.5°C using a thermostatted bath.
  • Validation via multiple methods : Compare gravimetric analysis (saturation concentration) with UV/Vis spectroscopy for consistency .
    For example, reports insolubility in water but solubility in alcohols; conflicting data may arise from trace surfactants in commercial solvents.

Q. What experimental strategies address challenges in optimizing reaction conditions for this compound synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, catalyst concentration, and reaction time .
  • In-line monitoring : Employ FT-IR or Raman spectroscopy to track ethylene oxide consumption in real time .
  • Side reaction mitigation : Add antioxidants (e.g., BHT) to suppress oxidation of the hydroxyl groups during prolonged reactions .

Q. How should researchers analyze conflicting data on the compound’s stability under varying pH conditions?

Methodological Answer:

  • Accelerated stability studies : Perform stress testing at pH 2–12 (40°C, 75% RH) and monitor degradation via HPLC. Key degradation products may include ethylene glycol derivatives .
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O) to trace hydroxyl group reactivity under acidic/basic conditions .

Q. What methodologies are recommended for studying the compound’s surfactant behavior in aqueous systems?

Methodological Answer:

  • Critical Micelle Concentration (CMC) determination : Use surface tension measurements (Wilhelmy plate method) or conductivity titrations .
  • Dynamic Light Scattering (DLS) : Characterize micelle size distribution at concentrations above CMC .
  • Interfacial tension studies : Employ pendant drop tensiometry to assess emulsification efficiency in oil-water systems .

Safety and Handling

Q. What laboratory safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested per EN 374) and sealed goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for bulk handling to minimize inhalation of aerosols .
  • Spill management : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .

Q. How should researchers address stability concerns during long-term storage?

Methodological Answer:

  • Storage conditions : Store in amber glass under nitrogen at 4°C to prevent oxidation and hydrolysis .
  • Stability monitoring : Perform quarterly HPLC purity checks and Karl Fischer titration for moisture content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.